1-Butyl-2-(methoxymethyl)aziridine
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Overview
Description
1-Butyl-2-(methoxymethyl)aziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-(methoxymethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of an alkene with a primary amine under basic conditions, facilitated by an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines typically involves the use of high-energy electrophilic nitrogen reagents or nitrene precursors. These reagents serve as both the stoichiometric oxidant and the nitrogen source, enabling the formation of aziridines from alkenes . The process often requires careful control of reaction conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-(methoxymethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that produce a variety of amine derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions are diverse amine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
1-Butyl-2-(methoxymethyl)aziridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-2-(methoxymethyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that readily undergo nucleophilic attack . This reactivity is harnessed in various synthetic applications to create complex amine derivatives.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure but have different substituents, leading to variations in reactivity and applications.
Uniqueness: The presence of the butyl and methoxymethyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for targeted synthetic applications .
Properties
CAS No. |
678965-66-7 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-butyl-2-(methoxymethyl)aziridine |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-9-6-8(9)7-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
LNPLSHKFVZUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC1COC |
Origin of Product |
United States |
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